

# Technical Support Center: Enhancing Perovskite Film Thermal Stability with Butylammonium Chloride

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## Compound of Interest

Compound Name: *Butylammonium chloride*

Cat. No.: *B7945143*

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This guide serves as a comprehensive technical resource for researchers and scientists incorporating **butylammonium chloride** (BACl) to enhance the thermal stability of perovskite films. Here, we move beyond simple protocols to explain the underlying mechanisms, troubleshoot common experimental hurdles, and provide validated methodologies to ensure reproducible, high-quality results.

## The Scientific Rationale: Why Butylammonium Chloride?

Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies, but their long-term operational stability, particularly under thermal stress, remains a significant barrier to commercialization.<sup>[1][2]</sup> The organic cations commonly used in 3D perovskites, such as methylammonium (MA), are volatile and prone to degradation at elevated temperatures (e.g., 85 °C), leading to the decomposition of the perovskite crystal structure into lead iodide (PbI<sub>2</sub>).<sup>[2]</sup>

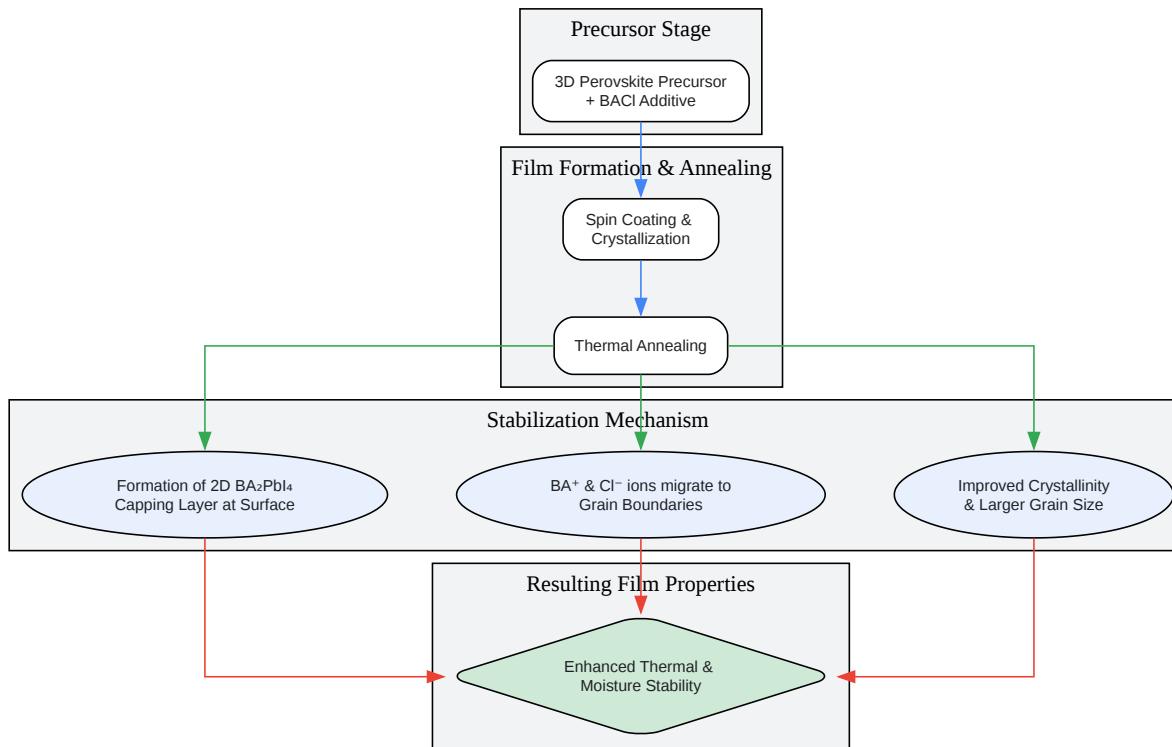
**Butylammonium chloride** (BACl) is a bifunctional additive that addresses this instability through two primary mechanisms: the formation of 2D/3D heterostructures and the passivation of defects.

- Formation of 2D/3D Heterostructures: The bulky butylammonium (BA<sup>+</sup>) cation acts as a spacer, inducing the formation of a thin, two-dimensional (2D) Ruddlesden-Popper

perovskite layer on top of the three-dimensional (3D) bulk perovskite.[3][4][5] This 2D capping layer is significantly more resistant to moisture and thermal degradation than its 3D counterpart.[2][6] It acts as a protective shield, preventing the outgassing of volatile organic cations from the underlying 3D film and inhibiting environmental moisture ingress.[3][4]

- Defect Passivation and Crystallization Control: The chloride ( $\text{Cl}^-$ ) ion plays a crucial role in modulating the crystallization process. Chloride-based additives are known to improve the crystallinity of perovskite films, leading to larger grains and a smoother surface morphology. [7] This reduces the density of grain boundaries, which are notorious sites for defect formation and non-radiative recombination.[8][9] Furthermore, both  $\text{BA}^+$  and  $\text{Cl}^-$  ions can passivate surface and grain boundary defects (like uncoordinated  $\text{Pb}^{2+}$  ions and halide vacancies), which mitigates ion migration and suppresses degradation pathways.[8]

## Mechanism of $\text{BACl}$ -Induced Stability

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Caption: Mechanism of BACI in enhancing perovskite stability.

## Frequently Asked Questions (FAQs)

Q1: What is the primary role of the butylammonium ( $BA^+$ ) cation versus the chloride ( $Cl^-$ ) anion? A: The  $BA^+$  cation, due to its bulky size, is primarily responsible for forming the protective 2D perovskite layers at the surface and grain boundaries.[3][6] The smaller  $Cl^-$  anion

influences the precursor chemistry, promoting more uniform nucleation and growth, which results in higher quality films with fewer defects.[10][7]

Q2: Can I use butylammonium iodide (BAI) instead of BACl? A: Yes, BAI is also commonly used.[11][12] While both form the protective 2D layer due to the  $\text{BA}^+$  cation, the anion ( $\text{I}^-$  vs.  $\text{Cl}^-$ ) affects the crystallization dynamics differently. BACl often provides the added benefit of improved crystallinity and defect reduction associated with chloride additives.[10][13] The choice may depend on the specific perovskite composition and solvent system.

Q3: Is BACl added to the precursor solution or applied as a post-treatment? A: Both methods are effective and widely reported.

- Additive Method: Adding BACl directly to the perovskite precursor solution is a one-step method that incorporates the  $\text{BA}^+$  and  $\text{Cl}^-$  ions throughout the bulk film, influencing crystallization from the start.[8][14]
- Post-Treatment Method: Spin-coating a solution of BACl (typically in isopropanol) onto a pre-formed 3D perovskite film is a two-step method that primarily forms a 2D capping layer on the surface.[15] This can be advantageous for precisely controlling the surface properties without altering the bulk composition.

Q4: How does BACl affect the optoelectronic properties of the perovskite film? A: The formation of a 2D perovskite layer, which has a wider bandgap than the 3D perovskite, can slightly increase the overall bandgap of the film.[16] This may result in a small blue-shift in the absorption and photoluminescence spectra. However, the significant reduction in non-radiative recombination due to defect passivation often leads to a higher open-circuit voltage ( $\text{Voc}$ ) and fill factor (FF) in the final solar cell device.[3][9]

Q5: What concentration of BACl should I use? A: The optimal concentration is highly dependent on the perovskite composition and desired 2D/3D structure. Generally, for the additive method, concentrations range from 1% to 10% molar ratio with respect to the lead halide precursor.[3][12] For post-treatment, solutions of 2-10 mg/mL in isopropanol are common.[6] It is critical to optimize this concentration experimentally, as excessive BACl can lead to the formation of insulating 2D phases that hinder charge transport.[3]

## Troubleshooting Guide

Symptom / Observation	Probable Cause(s)	Recommended Solution(s)
Hazy or Opaque Film After Spin Coating	<p>1. Poor Solubility: BACl may not be fully dissolved in the primary perovskite solvent (e.g., DMF/DMSO). 2. Premature Crystallization: The addition of BACl can alter the precursor chemistry, causing the perovskite to crash out of solution too quickly.</p>	<p>1. Gently warm the precursor solution (~40-60°C) and/or sonicate for a few minutes to ensure complete dissolution. 2. Consider adding a small amount of a coordinating solvent like DMSO or NMP to improve precursor stability.<a href="#">[7]</a> 3. Decrease the BACl concentration.</p>
Low Short-Circuit Current (Jsc) in Device	<p>1. Thick 2D Layer: An excessive amount of BACl can create a thick, insulating 2D layer that impedes charge extraction from the 3D perovskite to the transport layers.<a href="#">[3]</a> 2. Poor Film Coverage/Pinholes: Incomplete surface coverage creates shunt pathways, reducing current collection.</p>	<p>1. Systematically reduce the molar percentage of BACl in the precursor or the concentration of the post-treatment solution. 2. Optimize the spin-coating parameters (speed, duration, anti-solvent drip) to ensure a uniform and pinhole-free film.<a href="#">[17]</a></p>
Film Degrades Rapidly (Turns Yellow) During Annealing	<p>1. Incorrect Annealing Temperature/Time: While BACl enhances thermal stability, excessive heat can still cause degradation. 2. Reactive Atmosphere: Annealing in an uncontrolled, high-humidity environment can accelerate degradation.<a href="#">[2]</a></p>	<p>1. Optimize the annealing temperature and time. A typical starting point is 100-120°C for 10-15 minutes. 2. Ensure annealing is performed in a controlled, inert atmosphere (e.g., a nitrogen-filled glovebox).</p>
XRD Shows Significant PbI <sub>2</sub> Peak After Fabrication	<p>1. Incomplete Reaction: The precursor components did not fully convert to the perovskite phase. 2. Degradation: The</p>	<p>1. Ensure the stoichiometry of the precursor solution is correct. 2. Increase the annealing time slightly to</p>

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	film may have already started to degrade back to $\text{PbI}_2$ due to moisture or thermal stress.[18] [19]	promote full conversion. 3. The presence of some residual $\text{PbI}_2$ can sometimes be beneficial for passivating grain boundaries, but a strong peak indicates a problem.[7]
Low Open-Circuit Voltage (Voc) and Fill Factor (FF)	<p>1. High Defect Density: Despite the additive, there may still be a high concentration of trap states causing non-radiative recombination. 2. Poor Energy Level Alignment: The 2D layer may create an energy barrier for charge extraction if not properly formed.</p>	<p>1. Verify the purity of the BACI and other precursors. 2. Experiment with different BACI concentrations, as there is an optimal window for defect passivation.[20] 3. For post-treatment, try a brief, low-temperature anneal after BACI deposition to improve the interface.</p>

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## Detailed Experimental Protocols

### Protocol A: BACI as a Precursor Additive

This protocol is adapted for a common mixed-cation, mixed-halide 3D perovskite,  $\text{FA}_{0.83}\text{Cs}_{0.17}\text{Pb}(\text{I}_{0.6}\text{Br}_{0.4})_3$ .

- Precursor Preparation (1 M Solution):

- In a nitrogen-filled glovebox, dissolve Formamidinium Iodide (FAI), Cesium Iodide (CsI), Lead Iodide ( $\text{PbI}_2$ ), and Lead Bromide ( $\text{PbBr}_2$ ) in a 4:1 v/v mixture of Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).
  - Example for 1 mL: 1.2 M FAI, 0.22 M CsI, 1.1 M  $\text{PbI}_2$ , 0.2 M  $\text{PbBr}_2$ .
  - Add the desired molar percentage of BACI. For a 5% concentration relative to the total lead content (1.3 M), add ~0.065 M of BACI.
  - Stir the solution on a hotplate at 40°C for at least 2 hours to ensure all salts, including BACI, are fully dissolved.

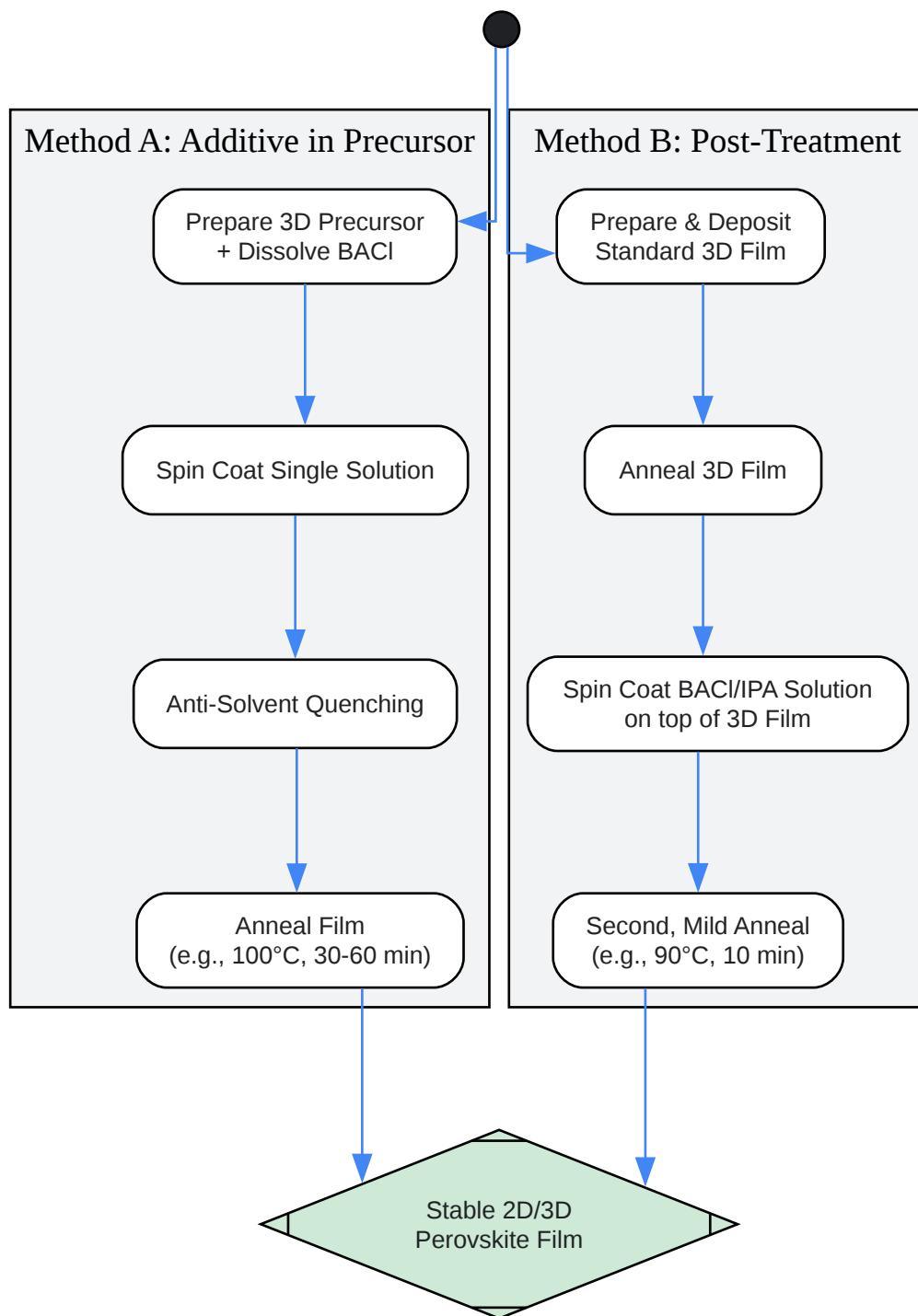
- Filter the solution through a 0.22  $\mu\text{m}$  PTFE filter before use.
- Film Deposition:
  - Pre-clean substrates (e.g., FTO/SnO<sub>2</sub>) and deposit the electron transport layer (e.g., SnO<sub>2</sub>).
  - Transfer substrates into the glovebox.
  - Deposit ~40  $\mu\text{L}$  of the perovskite/BACI precursor solution onto the substrate.
  - Spin-coat using a two-step program:
    - Step 1: 1000 rpm for 10 seconds (spread phase).
    - Step 2: 4000 rpm for 30 seconds (thinning phase).
  - During the second step, with ~15 seconds remaining, dispense 100  $\mu\text{L}$  of an anti-solvent (e.g., chlorobenzene) onto the center of the spinning substrate.[10]
- Annealing:
  - Immediately transfer the substrate to a preheated hotplate inside the glovebox.
  - Anneal at 100°C for 30-60 minutes. The presence of BACI may require a slightly longer annealing time to form the desired 2D/3D structure.

## Protocol B: BACI as a Surface Post-Treatment

- 3D Perovskite Film Fabrication:
  - Prepare the standard 3D perovskite film as described in Protocol A (steps 1-3), but without adding BACI to the precursor solution.
- Post-Treatment Solution Preparation:
  - Prepare a 5 mg/mL solution of BACI in anhydrous isopropanol (IPA).
  - Stir until fully dissolved. This solution is stable but should be stored in an inert atmosphere.

- Surface Treatment Application:
  - Allow the annealed 3D perovskite film to cool to room temperature.
  - Deposit ~50  $\mu$ L of the BaCl/IPA solution onto the perovskite film.
  - Spin-coat immediately at 4000 rpm for 30 seconds.
- Final Annealing:
  - Transfer the substrate back to the hotplate.
  - Anneal at a moderate temperature of 80-100°C for 5-10 minutes to remove residual IPA and promote the formation of the 2D layer at the interface.

## Experimental Workflow Diagram

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